molecular formula C9H6BrClN2 B2737448 5-Bromo-8-chloroquinolin-2-amine CAS No. 1343863-73-9

5-Bromo-8-chloroquinolin-2-amine

Cat. No.: B2737448
CAS No.: 1343863-73-9
M. Wt: 257.52
InChI Key: JHGIODPOTYTBKT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-chloroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method is the bromination and chlorination of 2-aminoquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-chloroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced quinoline compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-8-chloroquinolin-2-amine involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with other cellular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-chloroquinolin-2-amine is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms at specific positions on the quinoline ring can result in distinct pharmacological properties compared to other quinoline derivatives .

Properties

IUPAC Name

5-bromo-8-chloroquinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClN2/c10-6-2-3-7(11)9-5(6)1-4-8(12)13-9/h1-4H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHGIODPOTYTBKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)Br)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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